molecular formula C7H9NO3S B11905116 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione CAS No. 501127-74-8

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B11905116
CAS No.: 501127-74-8
M. Wt: 187.22 g/mol
InChI Key: FUPPPVQJOVHZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-thia-3-azaspiro[45]decane-2,4-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen, sulfur, and nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure. The process may involve multiple steps, including alkylation and heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the sulfur atom.

    1-Oxa-4-azaspiro[4.5]decane: Another spiro compound with different heteroatoms.

    Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate: A derivative with a carboxylate group.

Uniqueness

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione is unique due to the presence of oxygen, sulfur, and nitrogen atoms within its spiro structure. This combination of heteroatoms can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

501127-74-8

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

1-oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C7H9NO3S/c9-5-7(11-6(10)8-5)1-3-12-4-2-7/h1-4H2,(H,8,9,10)

InChI Key

FUPPPVQJOVHZSX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12C(=O)NC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.